Fluoranthene-2,4,8-triol
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Overview
Description
Fluoranthene-2,4,8-triol is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthene itself is a non-alternant, tetracyclic hydrocarbon featuring a combination of naphthalene and benzene rings this compound is characterized by the presence of three hydroxyl groups at the 2, 4, and 8 positions on the fluoranthene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthene-2,4,8-triol typically involves the functionalization of fluoranthene. One common method is the hydroxylation of fluoranthene using suitable oxidizing agents under controlled conditions. The reaction may involve the use of reagents such as potassium permanganate or osmium tetroxide in the presence of a co-oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Fluoranthene-2,4,8-triol undergoes various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding fluoranthene.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Fluoranthene.
Substitution: Halogenated or alkylated fluoranthene derivatives.
Scientific Research Applications
Fluoranthene-2,4,8-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of fluoranthene-2,4,8-triol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the compound can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the aromatic nature of this compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound, lacking hydroxyl groups.
Pyrene: A structural isomer of fluoranthene with similar aromatic properties.
Benzo[a]pyrene: Another PAH with known biological activity.
Uniqueness
Fluoranthene-2,4,8-triol is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its parent compound and other similar PAHs .
Properties
CAS No. |
73921-79-6 |
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Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
fluoranthene-2,4,8-triol |
InChI |
InChI=1S/C16H10O3/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14/h1-7,17-19H |
InChI Key |
ZSJCDCSEBHDNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O |
Origin of Product |
United States |
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